- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)
95652-81-6 structure
Product Name:6-Chloro-2-methoxynicotinaldehyde
CAS No:95652-81-6
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
Update Time:2024-10-25
6-Chloro-2-methoxynicotinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- Inchi: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- InChI Key: AVBARORPQMEWPR-UHFFFAOYSA-N
- SMILES: O=CC1C(OC)=NC(Cl)=CC=1
Computed Properties
- Exact Mass: 171.0087061g/mol
- Monoisotopic Mass: 171.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1.6
Experimental Properties
- Density: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 78-81 °C
- Boiling Point: 90 ºC (3 Torr)
- Flash Point: 120.2±25.9 ºC,
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
6-Chloro-2-methoxynicotinaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H317-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007803-250mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 | |
| Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
| TRC | C597905-10mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597905-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C597905-100mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 100mg |
$ 230.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772747-500MG |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500MG |
¥1046.32 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-100mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 100mg |
181CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-1g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 1g |
¥488.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-5g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 5g |
¥1558.0 | 2022-06-09 |
6-Chloro-2-methoxynicotinaldehyde Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,
Production Method 3
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Reference
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867
Production Method 4
Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
Reference
- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Reference
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
Reference
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Reference
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6
Production Method 10
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Reference
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Reference
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458
Production Method 13
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Reference
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
Reference
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732
Production Method 16
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983
Production Method 17
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
Reference
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
Reference
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
Reference
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
Production Method 20
Reaction Conditions
Reference
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-5-(trichloromethyl)pyridine
- 2-Chloro-6-methoxypyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Order Number:A858964
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):273.0
Email:sales@amadischem.com
6-Chloro-2-methoxynicotinaldehyde Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Purity:99%
Quantity:25g
Price ($):273.0